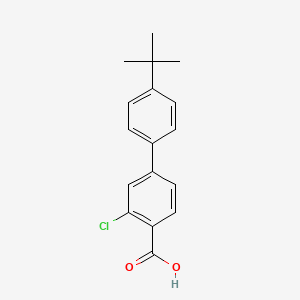

2-Chloro-4-(4-T-butylphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(18)10-12/h4-10H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFZCPFICBJFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690596 | |

| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261955-02-5 | |

| Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-4-(4-T-butylphenyl)benzoic Acid

For an audience of researchers, scientists, and drug development professionals, this guide outlines the critical physicochemical properties of the novel compound 2-Chloro-4-(4-T-butylphenyl)benzoic acid. In the absence of extensive published data for this specific molecule, we present a comprehensive framework of established methodologies for its thorough characterization. This document serves as a procedural blueprint, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility—cornerstones of rigorous scientific investigation.

Introduction and Compound Identity

2-Chloro-4-(4-T-butylphenyl)benzoic acid is a biaryl carboxylic acid derivative. Its structural complexity, featuring a chlorinated benzoic acid core linked to a t-butylated phenyl ring, suggests its potential utility as an intermediate in medicinal chemistry and materials science. The specific arrangement of the chloro, carboxyl, and bulky t-butylphenyl groups dictates its physicochemical behavior, which in turn governs its solubility, permeability, and potential biological activity. A precise understanding of these properties is paramount for any downstream application, from reaction optimization to formulation and pharmacological testing.

The foundational step in characterizing any novel compound is to confirm its identity and structure.

-

Chemical Name: 2-Chloro-4-(4-T-butylphenyl)benzoic acid

-

Molecular Formula: C₁₇H₁₇ClO₂

-

Molecular Weight: 288.77 g/mol (to be confirmed by mass spectrometry)

-

Chemical Structure:

(A proper chemical drawing would be inserted here in a full document)

Core Physicochemical Properties: A Methodological Framework

The following sections detail the experimental workflows for determining the key physicochemical properties of 2-Chloro-4-(4-T-butylphenyl)benzoic acid. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point (MP) Determination

Significance: The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a pure crystalline solid, whereas a broad range often indicates the presence of impurities. It is also a critical parameter for many formulation and manufacturing processes.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline 2-Chloro-4-(4-T-butylphenyl)benzoic acid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. The packing must be dense and uniform to ensure even heat distribution.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. For a highly pure compound, this range should be narrow (e.g., < 2 °C).

Causality in Experimental Choice: The slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement. A rapid heating rate can lead to a falsely elevated and broad melting point range.

Workflow Diagram:

Caption: Workflow for Melting Point Determination.

Solubility Profile

Significance: Solubility is a critical determinant of a drug candidate's bioavailability and is essential for designing appropriate formulations. Understanding solubility in both aqueous and organic solvents is necessary for purification, analysis, and delivery.[1]

Experimental Protocol: Equilibrium Shake-Flask Method

-

System Preparation: An excess amount of 2-Chloro-4-(4-T-butylphenyl)benzoic acid is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution. This step must be performed carefully to avoid temperature changes that could alter solubility.

-

Quantification: The concentration of the compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Causality in Experimental Choice: The use of an excess of the solid ensures that the resulting solution is saturated. The extended equilibration time is necessary for the dissolution process to reach a steady state. HPLC is chosen for its high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

Workflow Diagram:

Caption: Workflow for Shake-Flask Solubility Assay.

Acid Dissociation Constant (pKa)

Significance: The pKa value indicates the strength of the acidic carboxylic group. It determines the extent of ionization of the molecule at a given pH. This is crucial as the ionization state affects solubility, lipophilicity, and the ability of the molecule to cross biological membranes. For a carboxylic acid, the pKa is the pH at which 50% of the molecules are in the ionized (carboxylate) form.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A precise amount of 2-Chloro-4-(4-T-butylphenyl)benzoic acid is dissolved in a suitable solvent system, often a co-solvent like methanol/water to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Causality in Experimental Choice: Potentiometric titration is a direct and reliable method for determining pKa. The use of a co-solvent is a practical necessity for compounds with low aqueous solubility, though it's important to note that the apparent pKa may shift slightly from the value in pure water.

Workflow Diagram:

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP)

Significance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability and is often optimized in drug design to balance solubility and absorption.[4]

Experimental Protocol: Shake-Flask Method for LogP

-

System Preparation: A solution of 2-Chloro-4-(4-T-butylphenyl)benzoic acid is prepared in one of the two immiscible phases (n-octanol, pre-saturated with water, or water/buffer, pre-saturated with n-octanol).

-

Partitioning: The solution is mixed with a known volume of the second immiscible phase in a sealed vial. The pH of the aqueous phase should be controlled (e.g., pH 2-3 for a carboxylic acid) to ensure the compound is in its neutral, un-ionized form.

-

Equilibration: The mixture is agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by HPLC-UV.

-

Calculation: LogP is calculated as: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Causality in Experimental Choice: n-Octanol is the industry standard for mimicking the lipid bilayer of cell membranes.[5] Pre-saturating the solvents and controlling the pH are critical for obtaining an accurate and reproducible LogP value that reflects the partitioning of the neutral species.[5]

Workflow Diagram:

Caption: Workflow for Shake-Flask LogP Determination.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties for 2-Chloro-4-(4-T-butylphenyl)benzoic acid. The values are listed as "To Be Determined" (TBD) as they must be established through the rigorous experimental procedures outlined above.

| Property | Value | Method |

| Molecular Weight ( g/mol ) | 288.77 (Theoretical) | Mass Spectrometry |

| Melting Point (°C) | TBD | Capillary Method |

| Aqueous Solubility (mg/mL) | TBD | Shake-Flask Method |

| pKa | TBD | Potentiometric Titration |

| LogP | TBD | Shake-Flask Method |

Structural and Purity Analysis: Spectroscopic and Chromatographic Methods

Beyond the core properties, a full characterization requires confirmation of the molecular structure and assessment of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the number of protons and carbons in unique chemical environments.

-

Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns that further support the proposed structure.[6][7]

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and aromatic rings.[6]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

Conclusion

The systematic characterization of 2-Chloro-4-(4-T-butylphenyl)benzoic acid, as outlined in this guide, is an indispensable prerequisite for its successful application in research and development. By employing these self-validating protocols, researchers can generate a reliable and comprehensive dataset encompassing the compound's identity, purity, solubility, acidity, and lipophilicity. This foundational knowledge is critical for making informed decisions in synthesis, formulation, and the exploration of this molecule's potential in drug discovery and materials science.

References

-

PubChem. (n.d.). 2-Chloro-4-methylbenzoic acid. National Institutes of Health. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Physicochemical Properties. In RSC Books. Retrieved from [Link]

-

Bhal, S. K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health. Retrieved from [Link]

-

Vinati Organics Limited. (2022). A Detailed Summary About Para Tert Butyl Benzoic Acid. Retrieved from [Link]

-

U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

-

Arnott, J. A., & Planey, S. L. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA. bioRxiv. Retrieved from [Link]

Sources

- 1. A Detailed Summary About Para Tert Butyl Benzoic Acid - Vinati Organics Limited [vinatiorganics.com]

- 2. helixchrom.com [helixchrom.com]

- 3. fsis.usda.gov [fsis.usda.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. books.rsc.org [books.rsc.org]

- 6. 4-tert-Butylbenzoic acid(98-73-7) IR Spectrum [chemicalbook.com]

- 7. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR spectrum [chemicalbook.com]

A Guide to Novel Synthetic Strategies for Substituted Benzoic Acids: From Modernized Classics to C-H Functionalization Frontiers

Substituted benzoic acids are not merely foundational organic molecules; they are critical scaffolds in a vast array of high-value applications, from life-saving pharmaceuticals and advanced agrochemicals to high-performance polymers and electronic materials.[1][2] The enduring demand for these structures necessitates continuous innovation in their synthesis, moving beyond classical methods that often require harsh conditions and exhibit limited functional group tolerance. This technical guide provides an in-depth exploration of the novel synthetic routes transforming how researchers can access these vital compounds. We will delve into modern refinements of venerable reactions, explore the power of transition-metal catalysis, and venture into the cutting-edge realm of direct C-H bond carboxylation, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols for immediate application.

Section 1: Modern Refinements of Classical Carboxylation Strategies

While traditional methods for synthesizing benzoic acids are well-established, recent advancements have focused on enhancing their efficiency, safety, and environmental profile. These refinements offer milder conditions, improved yields, and greater control over product selectivity.

The Kolbe-Schmitt Reaction: Beyond Salicylic Acid

The Kolbe-Schmitt reaction, the carboxylation of a phenoxide with carbon dioxide, has been an industrial cornerstone for producing salicylic acid for over 150 years.[3][4] The classical process involves treating sodium phenoxide with CO2 under high pressure (up to 100 atm) and temperature (125-200°C).[3] The reaction proceeds via the nucleophilic addition of the phenoxide to carbon dioxide, with the ortho-isomer (salicylic acid) being the favored product under these conditions.[3][5]

Recent innovations have unlocked new potential for this reaction, particularly in controlling regioselectivity to favor the para-hydroxybenzoic acid (4HBA), a key monomer for liquid-crystal polymers.

Causality of Regioselectivity: The choice of alkali metal and reaction medium is paramount. In a homogenous system using solvents like DMSO or DMF, the carboxylation of potassium or cesium phenoxides proceeds at milder temperatures (~100°C) and shows a dramatic shift towards para-regioselectivity, achieving up to a 97:3 ratio of 4HBA to salicylic acid.[5] This is attributed to the formation of different molecular associates in solution; the larger, more loosely coordinated cations (K+, Cs+) favor attack at the sterically less hindered para position.[5]

Protocol Enhancement: The addition of basic salts, such as sodium mesytolate or tert-butylcarbonate, can significantly accelerate the reaction and increase the overall yield of hydroxybenzoic acids under these milder, homogeneous conditions.[5]

Workflow: Regioselective Kolbe-Schmitt Carboxylation

Caption: Simplified catalytic cycles in dual photoredox/palladium catalysis.

Section 3: The Frontier: Direct Aromatic C–H Bond Carboxylation

The most atom- and step-economical approach to substituted benzoic acids is the direct replacement of an aromatic C-H bond with a carboxylic acid group using CO2. [4][6]This strategy avoids the need for pre-functionalized starting materials like aryl halides or phenols. However, it faces significant challenges due to the high thermodynamic stability of C-H bonds and the kinetic inertness of CO2. [4]Recent breakthroughs in catalyst design are beginning to overcome these hurdles.

Transition-Metal Catalyzed C-H Activation

Directed C-H activation has become a powerful tool in organic synthesis. In this context, a directing group on the aromatic substrate coordinates to a transition metal center (e.g., Pd, Rh, Ir), positioning the catalyst to selectively activate a specific C-H bond, typically at the ortho position. [7][8] While many C-H activation reactions are used to form C-C or C-N bonds, their application in carboxylation is an active area of research. The carboxylic acid group itself can act as a directing group. For example, Pd(II) can coordinate to a benzoic acid to form an oxapalladacycle, activating the ortho C-H bond for further functionalization. [8]While direct carboxylation at this activated site is challenging, this principle underpins many related transformations. More recently, protocols for the meta-C-H functionalization of benzoic acid derivatives have been developed using specialized nitrile-based directing groups, demonstrating that non-traditional positions can be accessed. [9]

Novel CO2 Activation via Frustrated Lewis Pairs (FLPs)

An emerging strategy for C-H carboxylation bypasses transition metals, instead using "Frustrated Lewis Pairs" (FLPs) to activate CO2. FLPs are combinations of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from neutralizing each other. [10]This unquenched reactivity can be harnessed to activate small molecules.

Mechanism of FLP-Catalyzed Carboxylation:

-

The FLP system (e.g., a combination of an organosilane Lewis base and AlCl3 Lewis acid) binds to CO2, polarizing and activating it. [10]2. This activated CO2 complex is sufficiently electrophilic to attack an electron-rich aromatic ring.

-

A subsequent workup quenches the reaction and protonates the carboxylate to yield the final benzoic acid.

This method has shown promising results for the carboxylation of simple aromatics, achieving good yields and offering a novel, metal-free pathway for CO2 utilization. [10]

Section 4: Experimental Protocols

This section provides representative, detailed methodologies for key synthetic transformations discussed in this guide.

Protocol 1: Homogeneous para-Selective Carboxylation of Phenol

Objective: To synthesize 4-hydroxybenzoic acid (4HBA) with high regioselectivity.

Materials:

-

Phenol (1.0 eq)

-

Potassium hydroxide (1.1 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Carbon dioxide (balloon or gas inlet)

-

Hydrochloric acid, 2M

-

Ethyl acetate

-

Magnesium sulfate, anhydrous

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and gas inlet, add phenol (1.0 eq) and anhydrous DMSO.

-

Carefully add potassium hydroxide (1.1 eq) portion-wise while stirring. The mixture may warm slightly.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide.

-

Begin bubbling CO2 gas through the solution via the gas inlet.

-

Heat the reaction mixture to 100°C and maintain for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and slowly acidify with 2M HCl until the pH is ~2. A precipitate should form.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-hydroxybenzoic acid.

Protocol 2: Photocatalytic Carboxylation of an Aryl Bromide

Objective: To synthesize a substituted benzoic acid from the corresponding aryl bromide using a dual catalytic system.

Materials:

-

Aryl bromide (1.0 eq)

-

Pd(OAc)2 (2 mol%)

-

Ir(ppy)2(dtbpy)(PF6) (1 mol%)

-

Triethylamine (3.0 eq)

-

Acetonitrile, anhydrous and degassed

-

Carbon dioxide (balloon or gas cylinder)

-

Blue LED light source (e.g., 450 nm)

Procedure:

-

In a Schlenk tube, combine the aryl bromide (1.0 eq), Pd(OAc)2 (2 mol%), and Ir(ppy)2(dtbpy)(PF6) (1 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous, degassed acetonitrile followed by triethylamine via syringe.

-

Bubble CO2 gas through the solution for 15 minutes to ensure saturation.

-

Seal the tube and place it approximately 5 cm from the blue LED light source. Ensure the reaction is stirred vigorously.

-

Irradiate the mixture at room temperature for 24-48 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction with 1M HCl.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Conclusion & Future Outlook

The synthesis of substituted benzoic acids is undergoing a period of rapid evolution. While classical methods are being refined for greater efficiency and sustainability, the true paradigm shifts are occurring in the domain of catalysis. Transition-metal-catalyzed carboxylation of aryl halides, especially when powered by visible light, has dramatically expanded the synthetic toolbox, allowing for the construction of complex benzoic acids under remarkably mild conditions.

The ultimate goal, direct C-H carboxylation, is now within reach. Advances in directed C-H activation and novel CO2 activation strategies like FLPs are paving the way for a future where these essential molecules can be synthesized in fewer steps, with less waste, and from the most abundant feedstocks. Future research will likely focus on expanding the substrate scope of these C-H carboxylation methods, developing non-precious metal catalysts, and integrating these novel reactions into automated flow chemistry platforms for on-demand synthesis. These ongoing innovations promise to provide researchers, scientists, and drug development professionals with unprecedented access to the diverse chemical space of substituted benzoic acids.

References

-

Homogeneous Kolbe-Schmitt Reaction for Regioselective Carboxylation. Wikipedia. [Link]

-

The Kolbe–Schmitt Reaction: A Historical and Industrial Perspective. Grokipedia. [Link]

-

C–H Bond Functionalization of Benzoic Acid using Iridium Catalysis. ACS Publications - Organometallics. [Link]

-

Transition-Metal-Catalyzed Functionalization of Benzoic Acids. ResearchGate. [Link]

-

Basic Synthesis of Benzoic Acid from Sodium Benzoate. YouTube. [Link]

-

Synthesis and Applications of Benzoic Acid Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Laboratory Synthesis of Benzoic Acid by Oxidation. Chemistry Research Journal. [Link]

-

Visible-Light-Induced Acylative Coupling of Benzoic Acid Derivatives. ACS Publications - Organic Letters. [Link]

-

Challenges in Direct C–H Carboxylation of Aromatic Compounds. ChemistryViews. [Link]

-

Photooxidation of Toluene Derivatives to Carboxylic Acids. Thieme Chemistry. [Link]

- Method for Preparing Benzoic Acid Derivatives via Novel Intermediates.

-

Mechanistic Studies of Aryl Halide Carboxylation. ACS Catalysis. [Link]

-

Development of Homogeneous Carboxylation via Kolbe–Schmitt Reaction. MDPI. [Link]

-

Mechanism of the Kolbe−Schmitt Reaction. ACS Publications. [Link]

-

Synthesis of Benzoic Acids from Electrochemically Reduced CO2. PubMed Central. [Link]

-

Benzyne Generation from Benzoic Acid using C–H Activation. RSC Publishing. [Link]

-

Synthesis of Benzoic Acid from Toluene. YouTube. [Link]

-

C−H Carboxylation of Aromatic Compounds through CO2 Fixation. PubMed Central. [Link]

-

Benzoic Acid as a Precursor in Photoredox Systems. ResearchGate. [Link]

-

Neat Synthesis of Substituted Benzoic Acids. ResearchGate. [Link]

-

Overview of Kolbe-Schmitt Salicylic Acid Synthesis. Prezi. [Link]

-

Improved System for Carboxylation of Aryl Halides. PubMed Central. [Link]

-

Benzoic Acid Derivatives as Anticancer Agents. Preprints.org. [Link]

-

Principles of Organic Synthesis using Photoredox Catalysis. Beilstein Journals. [Link]

- Continuous Manufacture of Benzoic Acid

-

Transition-Metal-Catalyzed Synthesis in Marine Drugs. MDPI. [Link]

- Process for the Carboxylation of Aryl Halides with Palladium Catalysts.

-

Carboxylation of Aromatics using Si/Al Based Frustrated Lewis Pairs. Scirp.org. [Link]

-

Kolbe-Schmitt Reaction Mechanism. YouTube. [Link]

-

Decarboxylative Radical Reactions of Benzoic Acids. ACS Publications. [Link]

-

Sustainable Carboxylation Reactions for Chemical Manufacturing. SpringerLink. [Link]

-

Homogeneous Carboxylation of Phenolates. ResearchGate. [Link]

-

Pd(II)-catalysed meta-C-H Functionalizations of Benzoic Acid Derivatives. PubMed. [Link]

-

Photocatalytic Carboxylation with a Copper(I) Complex. RSC Publishing. [Link]

-

Synthesis of Benzoic Acid Intermediates. Scientific.net. [Link]

-

Improvements in Catalytic Oxidation of Toluene. Taylor & Francis Online. [Link]

-

Kolbe's Reaction Overview. Chemistry Learner. [Link]

-

Examples of Carboxylation Reactions. ResearchGate. [Link]

-

Synthesis of Benzoic Acids Containing a 1,2,4-Oxadiazole Ring. ResearchGate. [Link]

-

Visible-Light-Driven Carboxylation of Aryl Halides. Journal of the American Chemical Society. [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. preprints.org [preprints.org]

- 3. grokipedia.com [grokipedia.com]

- 4. C−H Carboxylation of Aromatic Compounds through CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 6. chemistryviews.org [chemistryviews.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Generation of benzyne from benzoic acid using C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carboxylation of Aromatics by CO2 under “Si/Al Based Frustrated Lewis Pairs” Catalytic System [scirp.org]

Introduction: The Versatile Scaffold of 2-Chlorobenzoic Acid

An In-Depth Technical Guide on the Biological Activity of 2-Chlorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by derivatives of 2-chlorobenzoic acid. As a Senior Application Scientist, the following sections synthesize field-proven insights with established scientific data to offer a robust resource for researchers and professionals in drug discovery and development.

2-Chlorobenzoic acid is an organic compound that serves as a versatile precursor in the synthesis of a wide array of compounds with significant pharmacological applications, including drugs, dyes, and food additives.[1] Its derivatives have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities. The presence of the chlorine atom at the ortho-position of the benzoic acid core imparts unique electronic and steric properties that can significantly influence the molecule's interaction with biological targets. This guide will delve into the key biological activities of 2-chlorobenzoic acid derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives

Derivatives of 2-chlorobenzoic acid, particularly Schiff bases and hydrazones, have demonstrated notable antimicrobial properties.[2][3] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[2]

Mechanism of Action

The precise mechanism of antimicrobial action for 2-chlorobenzoic acid derivatives is not fully elucidated but is thought to involve a multi-pronged attack on microbial cells. A prominent hypothesis suggests that these compounds disrupt the bacterial cell membrane's integrity and interfere with DNA synthesis. The lipophilic nature of some derivatives, enhanced by certain substitutions, may facilitate their passage through the lipid-rich bacterial cell wall.[4]

The azomethine group (-C=N-) present in Schiff base derivatives is considered crucial for their biological activity.[4] This group may interact with essential microbial enzymes or proteins, leading to the inhibition of vital cellular processes.

Proposed antimicrobial mechanism of 2-chlorobenzoic acid derivatives.

Key Derivatives and Structure-Activity Relationship

Studies have shown that Schiff bases of 2-chlorobenzoic acid are often more potent antimicrobial agents than their ester counterparts.[2] The antimicrobial activity is influenced by the nature and position of substituents on the aromatic ring. Quantitative Structure-Activity Relationship (QSAR) studies have indicated that topological parameters, such as molecular connectivity indices, play a significant role in governing the antibacterial and antifungal activities of these derivatives.[2]

For instance, certain synthesized Schiff bases of 2-chlorobenzoic acid have exhibited greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria.[2]

| Derivative Type | Target Organisms | Activity Level | Reference |

| Schiff Bases | E. coli, S. aureus, B. subtilis, C. albicans, A. niger | Moderate to High | [2] |

| Hydrazones | S. aureus, E. coli, P. aeruginosa, C. albicans | Moderate | [3] |

| Esters | Various bacteria and fungi | Lower than Schiff Bases | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Tube Dilution Method

The tube dilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[5][6]

Materials:

-

Mueller-Hinton Broth (MHB)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

2-chlorobenzoic acid derivative stock solution of known concentration

-

Sterile test tubes

-

Pipettes

-

Incubator

Procedure:

-

Serial Dilution: Aseptically perform a serial two-fold dilution of the 2-chlorobenzoic acid derivative stock solution in a series of sterile test tubes containing MHB. This creates a range of decreasing concentrations of the compound.

-

Inoculation: Add a standardized volume of the microbial inoculum to each tube of the diluted compound and to a growth control tube (containing only MHB and the inoculum). A negative control tube containing only MHB should also be included.

-

Incubation: Incubate all tubes at 37°C for 16-20 hours.

-

Observation: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (no turbidity) compared to the growth control.

Causality Behind Experimental Choices:

-

Mueller-Hinton Broth: This medium is standardized for antimicrobial susceptibility testing and has good batch-to-batch reproducibility. Its composition supports the growth of most common pathogens and has minimal interference with the activity of antimicrobial agents.

-

0.5 McFarland Standard: This standard ensures a consistent and reproducible density of bacteria in the inoculum, which is crucial for accurate and comparable MIC results.

Anti-inflammatory Activity of 2-Chlorobenzoic Acid Derivatives

Several benzoic acid derivatives are known to possess anti-inflammatory properties.[7][8] This activity is often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and NF-κB Pathway

A primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Some 2-chlorobenzoic acid derivatives may act as COX inhibitors.

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation.[9] The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. Small molecule inhibitors can block this pathway at various points, thereby reducing the inflammatory response.[9][10] It is plausible that certain 2-chlorobenzoic acid derivatives exert their anti-inflammatory effects by modulating the NF-κB pathway.

Inhibition of COX-2 and NF-κB pathways by 2-chlorobenzoic acid derivatives.

Key Derivatives and Structure-Activity Relationship

The anti-inflammatory activity of benzoic acid derivatives is influenced by the nature and position of substituents on the phenyl ring.[8] Planar structures, facilitated by sp2 hybridized carbons, are often favorable for binding to the active sites of target enzymes.[8] The carboxylic acid group can act as a hydrogen bond donor and acceptor, which is crucial for interacting with biological targets.[8]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2).[11]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer

-

COX probe (e.g., Amplex Red)

-

2-chlorobenzoic acid derivative

-

Known COX inhibitor (e.g., celecoxib for COX-2) as a positive control

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Enzyme Preparation: Dilute the COX enzyme to the desired concentration in the assay buffer.

-

Compound Addition: Add the 2-chlorobenzoic acid derivative at various concentrations to the wells of the microplate. Include wells for a positive control and a no-inhibitor control.

-

Enzyme Addition: Add the diluted COX enzyme to all wells except the negative control.

-

Initiation of Reaction: Add the COX probe and arachidonic acid to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Measurement: Measure the fluorescence intensity using a plate reader. The inhibition of COX activity is determined by the reduction in fluorescence compared to the no-inhibitor control.

Causality Behind Experimental Choices:

-

Separate COX-1 and COX-2 Assays: Testing against both isoforms is crucial to determine the selectivity of the inhibitor. COX-1 is constitutively expressed and involved in physiological functions, so selective COX-2 inhibitors are often sought to minimize side effects.

-

Fluorometric Detection: This method provides a sensitive and high-throughput means of measuring the peroxidase activity of COX enzymes.

Anticancer Activity of 2-Chlorobenzoic Acid Derivatives

Benzoic acid derivatives have emerged as a promising class of compounds with potential anticancer activity.[12][13] Their mechanisms of action can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which many anticancer agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death. Some benzoic acid derivatives have been shown to induce apoptosis by triggering the intrinsic (mitochondrial) pathway.[12] This can involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases, which are proteases that execute the apoptotic process.[12]

Induction of apoptosis by 2-chlorobenzoic acid derivatives.

Key Derivatives and Structure-Activity Relationship

The anticancer activity of 2-chlorobenzoic acid derivatives is highly dependent on their chemical structure. For example, Schiff base derivatives have shown promising cytotoxic effects against various cancer cell lines.[4] The presence of specific functional groups, such as nitro and hydroxyl groups, can influence the anticancer potency.[4] The lipophilicity of the molecule can also play a role in its ability to penetrate cancer cell membranes.[4]

| Derivative | Cell Line | IC50 (µg/mL) | Reference |

| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF | 446.68 | [4] |

| Substituted 2-chlorobenzo[h]quinoline imidazoles | Colo-205, HeLa, A549 | Varies | [14] |

| Metal complexes of Schiff bases | HeLa, HCT-116, HepG2 | Varies | [15][16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[17]

Materials:

-

Human cancer cell line(s)

-

Complete cell culture medium

-

2-chlorobenzoic acid derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-chlorobenzoic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Causality Behind Experimental Choices:

-

MTT Reagent: This reagent is a reliable indicator of mitochondrial activity, which is a hallmark of viable cells. The conversion of MTT to formazan provides a quantitative measure of cell viability.

-

Solubilization Step: The formazan crystals are insoluble in aqueous solution, so a solubilizing agent is necessary to dissolve them and allow for accurate absorbance measurement.

Synthesis of Biologically Active 2-Chlorobenzoic Acid Derivatives

A common synthetic route to prepare biologically active derivatives of 2-chlorobenzoic acid, such as Schiff bases and hydrazones, involves a multi-step process.

General synthetic workflow for 2-chlorobenzoic acid derivatives.

Conclusion and Future Perspectives

Derivatives of 2-chlorobenzoic acid represent a promising class of compounds with a wide range of biological activities. Their antimicrobial, anti-inflammatory, and anticancer properties make them attractive candidates for further drug development. The versatility of the 2-chlorobenzoic acid scaffold allows for the synthesis of diverse libraries of compounds, enabling extensive structure-activity relationship studies to optimize their potency and selectivity. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives, which will be crucial for their rational design and development as therapeutic agents. In vivo studies are also warranted to evaluate the efficacy and safety of the most promising compounds in preclinical models.

References

-

Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Available at: [Link]

-

(PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives - ResearchGate. Available at: [Link]

-

Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. Available at: [Link]

-

Lab Five: Minimal Inhibitory Concentration (MIC). Available at: [Link]

-

A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Available at: [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. Available at: [Link]

-

2-Chlorobenzoic acid - Wikipedia. Available at: [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central. Available at: [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC - NIH. Available at: [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. Available at: [Link]

-

Schiff base Metal Complexes as Anticancer Agents - SciSpace. Available at: [Link]

-

Hydrazones: Synthesis, biological activity and their spectral characterization - JOCPR. Available at: [Link]

-

BSCI 424 Broth Tube Dilution MIC. Available at: [Link]

-

Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies - MDPI. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC - NIH. Available at: [Link]

-

Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes - MDPI. Available at: [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. Available at: [Link]

-

A review exploring biological activities of hydrazones - PMC - PubMed Central. Available at: [Link]

-

Small Molecule NF-κB Pathway Inhibitors in Clinic - MDPI. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available at: [Link]

-

(PDF) Synthesis, Antioxidant and Cytotoxic Activity Studies of 2-Chlorobenzo[h]quinoline containing 2,4,5-Trisubstituted Imidazole Derivatives - ResearchGate. Available at: [Link]

-

Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC - NIH. Available at: [Link]

-

Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Available at: [Link]

-

Behavior-selective Apoptotic Capacity of 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its Methyl Derivatives on Two Breast Cancer Cell Lines | Anticancer Research. Available at: [Link]

-

Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria. Available at: [Link]

-

COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available at: [Link]

-

Inhibition of the NF-κB signaling pathway by small-molecule inhibitors:... - ResearchGate. Available at: [Link]

-

Chlorogenic Acid Derivatives: Structural Modifications, Drug Design, and Biological Activities: A Review - PubMed. Available at: [Link]

-

A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones | TSI Journals. Available at: [Link]

-

Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC - NIH. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

-

Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review - Oriental Journal of Chemistry. Available at: [Link]

-

Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC - NIH. Available at: [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - ResearchGate. Available at: [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. Available at: [Link]

-

(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]

-

Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed. Available at: [Link]

-

Biological activities of hydrazone derivatives. - SciSpace. Available at: [Link]

-

Synthesis, Characterization and Bacterial Growth Inhibitory Properties of Schiff-Base Ligands Derived from Amino Acids - ResearchGate. Available at: [Link]

-

Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed - NIH. Available at: [Link]

-

Classical NF-KB Pathway: Mechanism of Signal Transduction - YouTube. Available at: [Link]

-

How can I assay cyclooxygenase pathway inhibition for plant extracts? - ResearchGate. Available at: [Link]

-

2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 7. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iomcworld.com [iomcworld.com]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Biphenyl Carboxylic Acids

Abstract

Biphenyl carboxylic acid derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents and high-performance materials.[1][2] Their rigid, yet tunable, biphenyl scaffold, combined with the versatile reactivity of the carboxylic acid group, provides a privileged platform for developing molecules with precisely engineered properties.[1] This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core principles and advanced methodologies for the discovery and synthesis of novel biphenyl carboxylic acids. We will delve into the strategic rationale behind experimental design, provide detailed, field-tested protocols for key synthetic transformations, and present quantitative data to illustrate the therapeutic potential of this remarkable class of compounds.

The Strategic Imperative: Why Biphenyl Carboxylic Acids?

The biphenyl moiety is a recurring structural motif in numerous commercialized pharmaceuticals and natural products.[3] Its significance stems from several key physicochemical properties:

-

Structural Rigidity and Planarity: The biphenyl core provides a defined and rigid scaffold that can facilitate precise interactions with biological targets like enzyme active sites and protein receptors. This rigidity is crucial for optimizing molecular geometry and enhancing binding affinity.

-

Modulation of Physicochemical Properties: The two phenyl rings can be functionalized independently, allowing for fine-tuning of properties such as lipophilicity, solubility, and electronic distribution. This is critical for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

-

The Carboxylic Acid Anchor: The carboxylic acid group is a potent hydrogen bond donor and acceptor, often serving as a critical anchoring point to biological targets.[3] It also enhances the hydrophilicity and polarity of drug candidates, which can significantly impact their bioavailability.[3]

This unique combination of features has led to the development of biphenyl carboxylic acids across a vast spectrum of therapeutic areas, including anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents.[2][3][4] Marketed drugs such as Flurbiprofen and Diflunisal, both non-steroidal anti-inflammatory drugs (NSAIDs), are classic examples of this scaffold's success.[1][3]

Discovery Strategies: From Concept to Candidate

The discovery of novel biphenyl carboxylic acids is a highly rational, structure-driven process. A prevalent and effective strategy is pharmacophore fusion , which involves combining the key structural elements of known active compounds to design new chemical entities with potentially superior or novel activity.

A prime example is the design of novel Urate Transporter 1 (URAT1) inhibitors for the treatment of gout and hyperuricemia.[5] Researchers have successfully designed new biphenyl carboxylic acid derivatives by fusing the pharmacophoric features of existing URAT1 inhibitors, such as Epaminurad and the antihypertensive drug Telmisartan.[5] This ligand-based design approach has proven effective in identifying potent new inhibitors.[5]

The general workflow for discovering a novel biphenyl carboxylic acid therapeutic agent is a multi-stage, iterative process.

Caption: High-level workflow for drug discovery.

Core Synthetic Methodologies: Building the Biphenyl Scaffold

The construction of the C-C bond between the two aryl rings is the critical step in synthesizing biphenyl derivatives. While several methods exist, the Suzuki-Miyaura cross-coupling reaction is the undisputed workhorse in both academic and industrial settings due to its versatility, functional group tolerance, and high yields.

The Suzuki-Miyaura Cross-Coupling: The Gold Standard

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an aryl halide or triflate.[6][7]

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of palladium catalyst and its associated ligands is paramount.

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, highly effective catalyst. However, it can be expensive, air-sensitive, and may lead to higher levels of palladium contamination in the final product, which is a major concern in pharmaceutical synthesis.[8]

-

Pd/C (Palladium on Carbon) : This heterogeneous catalyst is an excellent alternative for large-scale synthesis.[8] It is inexpensive, robust, and can be easily removed by filtration, resulting in significantly lower palladium levels (<6 ppm) in the product.[8] This simplifies purification and is highly desirable for producing active pharmaceutical ingredients (APIs).

-

-

Base: A base is required to activate the organoboron species in the transmetalation step.[6] Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used due to their low cost, effectiveness, and ease of removal during aqueous workup.[3][8][9]

-

Solvent System: The reaction is often performed in a mixture of an organic solvent (like 1,4-dioxane, DME, or THF) and water.[3][8] Water is essential for dissolving the inorganic base and facilitating the catalytic cycle. Recent "green chemistry" approaches have even demonstrated the reaction's efficacy in pure water using water-soluble catalysts.[9]

Reaction Mechanism: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Experimental Protocol: Pd/C-Catalyzed Suzuki-Miyaura Coupling

This protocol is a robust, scalable, and self-validating system adapted from methodologies proven effective for multikilogram-scale synthesis.[8] It utilizes the cost-effective and easily removable Pd/C catalyst.

Materials:

-

Aryl Bromide (e.g., 4-bromobenzoic acid) (1.0 equiv)

-

Arylboronic Acid (e.g., phenylboronic acid) (1.0-1.2 equiv)

-

10% Palladium on Carbon (Pd/C) (0.01-0.02 equiv Pd)

-

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Methanol and Water (1:1 v/v)[8]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane:H₂O, 4:1). The total volume should be sufficient to ensure effective stirring (approx. 10-15 mL per gram of aryl bromide).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the Pd/C catalyst (1-2 mol%).

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[3][8]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl bromide is consumed (typically 4-16 hours).[3]

-

Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst.[8] Wash the Celite® pad with a small amount of the reaction solvent.

-

Workup - Extraction: Dilute the filtrate with water and transfer it to a separatory funnel. Wash with an organic solvent (e.g., ethyl acetate or diethyl ether) to remove non-acidic impurities.

-

Workup - Precipitation: Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. The biphenyl carboxylic acid product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual salts. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography if necessary.[3][8]

-

Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]

Alternative and Emerging Synthetic Routes

While Suzuki coupling is dominant, other methods offer alternative pathways:

-

Ullmann Condensation: A classical method involving copper-catalyzed coupling of aryl halides. It often requires high temperatures and stoichiometric amounts of copper.[1]

-

Friedel-Crafts Acylation: This can be used to form biphenyl ketones, which can then be oxidized to the corresponding carboxylic acids.[2]

-

Direct C-H Activation/Arylation: This is a modern, atom-economical approach that avoids the pre-functionalization required for Suzuki and Ullmann reactions. It involves the direct coupling of a C-H bond of one arene with an aryl halide.[10][11] While powerful, substrate scope and regioselectivity can be challenging.

Application Showcase: Therapeutic Potential in Oncology and Beyond

The true measure of a synthetic methodology is the utility of the molecules it produces. Biphenyl carboxylic acids have demonstrated significant potential in various therapeutic areas.

Anticancer Activity

A recently synthesized library of small molecule biphenyl carboxylic acids showed promising in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[3] The synthesis utilized the well-established Suzuki-Miyaura coupling.[3]

| Compound ID | R¹ Group (on Carboxylic Ring) | R² Group (on other Phenyl Ring) | IC₅₀ vs. MCF-7 (µM)[3] | IC₅₀ vs. MDA-MB-231 (µM)[3] |

| 3a | -H | -H | 10.14 ± 2.05 | 10.78 ± 2.58 |

| 3j | -H | -OCH₂Ph (Benzyloxy) | 9.92 ± 0.97 | 9.54 ± 0.85 |

| Tamoxifen | (Standard) | (Standard) | - | - |

Table 1: In vitro anticancer activity of selected biphenyl carboxylic acids.

The data indicates that compound 3j , featuring a benzyloxy substituent, displayed the most potent activity against both cell lines.[3] The authors suggest that unsubstituted phenyl rings may fit more readily into the biological target's cavity, facilitating π-π stacking interactions.[3]

URAT1 Inhibition for Gout

As mentioned, pharmacophore fusion has led to the discovery of potent URAT1 inhibitors.[5] The most promising compound from one study, B21 , exhibited an IC₅₀ value of 0.17 µM, which was superior to the clinical drug benzbromarone.[5] This highlights the power of rational design coupled with efficient synthesis for developing new therapeutics.

Other Pharmacological Activities

The biphenyl carboxylic acid scaffold is remarkably versatile, with derivatives showing a wide range of activities:

-

Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes.[1]

-

Antiresorptive: Inhibition of osteoclast formation, offering potential for treating osteoporosis.[12]

-

Cdk4 Inhibition: A nonplanar analogue of the marine alkaloid fascaplysin, which incorporates a biphenyl carboxylic acid amide moiety, was found to inhibit cyclin-dependent kinase 4 (Cdk4) and tubulin polymerization, indicating dual anticancer mechanisms.[13]

Conclusion and Future Perspectives

The biphenyl carboxylic acid scaffold remains a highly fertile ground for the discovery of novel therapeutic agents and advanced materials.[1] The Suzuki-Miyaura coupling provides a robust, scalable, and versatile synthetic platform, with ongoing innovations such as heterogeneous and water-soluble catalysts pushing the boundaries of efficiency and sustainability.[8][9] The future of this field will likely focus on the continued application of rational drug design, the exploration of emerging synthetic technologies like C-H activation, and the deeper elucidation of the mechanisms of action for newly discovered compounds.[1] The continued exploration of this chemical space holds immense promise for addressing unmet medical needs and developing next-generation materials.

References

-

Title: Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents Source: Asian Journal of Green Chemistry URL: [Link]

-

Title: BIPHENYL CARBOXYLIC ACID Source: Ataman Kimya URL: [Link]

-

Title: Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach Source: ACS Publications URL: [Link]

-

Title: Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst Source: ResearchGate URL: [Link]

-

Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing URL: [Link]

-

Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors Source: MDPI URL: [Link]

-

Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: ResearchGate URL: [Link]

-

Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: The Royal Society of Chemistry URL: [Link]

-

Title: (PDF) Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone-Induced Bone Formation Source: ResearchGate URL: [Link]

-

Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

-

Title: C–H Activation by Isolable Cationic Bis(phosphine) Cobalt(III) Metallacycles Source: Journal of the American Chemical Society URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Introduction: Navigating the Landscape of Novel Benzoic Acid Derivatives

An In-Depth Technical Guide to 2-Chloro-4-(4-tert-butylphenyl)benzoic Acid and its Structural Analogs

In the dynamic field of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. This guide focuses on a specific, yet intriguing, molecule: 2-Chloro-4-(4-tert-butylphenyl)benzoic acid. An initial survey of chemical databases indicates that this compound is not widely cataloged and does not have a readily available, dedicated CAS number. This suggests that it may be a novel compound or one that has been synthesized in specific research contexts without broad commercial availability.

For the researcher, scientist, or drug development professional, the absence of established data on a target molecule is not a roadblock but rather an invitation to innovate, guided by the principles of chemical analogy. This guide is structured to provide a comprehensive technical overview by leveraging established knowledge of its core structural components: the 2-chlorobenzoic acid moiety and the 4-tert-butylphenyl substituent. By understanding the synthesis, characterization, and application of these related, well-documented compounds, we can establish a robust predictive framework for the properties and potential of 2-Chloro-4-(4-tert-butylphenyl)benzoic acid.

Part 1: Chemical Identity and Physicochemical Properties of Structural Analogs

To build a foundational understanding, we will first examine the key identifiers and properties of two primary structural analogs: 4-tert-Butylbenzoic acid and 2-Chlorobenzoic acid. These compounds represent the two key substitutions on the benzoic acid core of our target molecule.

Table 1: Identifiers and Properties of Key Structural Analogs

| Identifier/Property | 4-tert-Butylbenzoic acid | 2-Chlorobenzoic acid |

| CAS Number | 98-73-7[1][2][3][4][5] | 118-91-2[6][7] |

| Molecular Formula | C₁₁H₁₄O₂[1][2][3][5] | C₇H₅ClO₂[6][7] |

| Molecular Weight | 178.23 g/mol [1][2][4][5] | 156.57 g/mol [6][7] |

| IUPAC Name | 4-(2,2-dimethylpropyl)benzoic acid[3] | 2-Chlorobenzoic acid[7] |

| Appearance | White to off-white solid[2] | White solid[7] |

| Melting Point | 162-165 °C[2] | 142 °C[7] |

| Boiling Point | 280 °C[2] | 285 °C[7] |

| Solubility | Insoluble in water; soluble in alcohol and benzene[5] | Sparingly soluble in water |

| pKa | 4.38 at 25°C[2] | 2.89[7] |

Part 2: Synthesis and Purification Strategies

The synthesis of 2-Chloro-4-(4-tert-butylphenyl)benzoic acid, while not explicitly documented, can be logically approached through established synthetic routes for biaryl carboxylic acids. A plausible and robust strategy would involve a cross-coupling reaction to form the biaryl linkage, followed by the introduction or modification of the carboxylic acid group.

Conceptual Synthetic Pathway

A logical approach would be a Suzuki or similar palladium-catalyzed cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and arylboronic acids, offering high yields and excellent functional group tolerance.

Sources

- 1. 4-tert-ブチル安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-tert-Butylbenzoic acid | 98-73-7 [chemicalbook.com]

- 3. para-tert-Butylbenzoic acid - Wikipedia [en.wikipedia.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. A Detailed Summary About Para Tert Butyl Benzoic Acid - Vinati Organics Limited [vinatiorganics.com]

- 6. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-Chloro-4-(4-T-butylphenyl)benzoic Acid via Suzuki-Miyaura Cross-Coupling

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-4-(4-T-butylphenyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. The synthetic strategy is centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] By coupling 2-chloro-4-bromobenzoic acid with 4-tert-butylphenylboronic acid, this protocol offers high selectivity and good yields. We will detail the reaction mechanism, provide a step-by-step experimental procedure, and discuss the rationale behind key experimental choices to ensure reproducibility and success.

Introduction and Scientific Rationale

Biaryl structures are privileged motifs found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3] The target molecule, 2-Chloro-4-(4-T-butylphenyl)benzoic acid, incorporates a bulky tert-butylphenyl group, which is often used to enhance steric hindrance, improve solubility in organic media, and modulate biological activity.

The Suzuki-Miyaura cross-coupling reaction is the method of choice for this synthesis due to its remarkable functional group tolerance, use of mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[4][5] The core of this protocol involves the selective reaction at the carbon-bromine bond of 2-chloro-4-bromobenzoic acid. The C-Br bond is significantly weaker and thus more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, ensuring high regioselectivity for the desired product.[6]

Reaction Scheme and Catalytic Cycle

The synthesis proceeds via the palladium-catalyzed cross-coupling as shown below:

The catalytic cycle, a cornerstone of organometallic chemistry, drives the reaction.

Sources

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging 2-Chloro-4-(4-tert-butylphenyl)benzoic Acid as a Versatile Scaffold in Contemporary Drug Discovery

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the 2-chloro-4-(4-tert-butylphenyl)benzoic acid scaffold. This document provides a scientifically grounded framework for the design, synthesis, and evaluation of novel therapeutic agents derived from this promising chemical starting point. While direct literature on this specific molecule is emerging, the principles outlined herein are derived from extensive knowledge of benzoic acid derivatives in medicinal chemistry and are supported by analogous structures and reactions.

Introduction: The Rationale for the 2-Chloro-4-(4-tert-butylphenyl)benzoic Acid Scaffold

The benzoic acid motif is a cornerstone in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions with biological targets through its carboxylic acid group.[1] The 2-chloro-4-(4-tert-butylphenyl)benzoic acid scaffold offers a unique combination of structural features that make it an attractive starting point for drug design:

-

Structural Rigidity and Defined Vectorial Space: The biphenyl-like core provides a semi-rigid backbone, positioning substituents in well-defined regions of three-dimensional space. This allows for more predictable interactions with target proteins.

-

Modulation of Physicochemical Properties: The substituents on the benzoic acid ring—a chloro group and a tert-butylphenyl group—impart distinct electronic and lipophilic characteristics.

-

The 2-chloro group is an electron-withdrawing substituent that can influence the acidity of the carboxylic acid and participate in halogen bonding, a recently appreciated non-covalent interaction in drug-receptor binding.

-

The 4-tert-butylphenyl group is a bulky, lipophilic moiety that can occupy hydrophobic pockets within a target's active site, potentially enhancing binding affinity and selectivity. The tert-butyl group, in particular, can provide a strong hydrophobic anchor.

-

-

Synthetically Tractable Handles: The carboxylic acid and the aromatic rings provide multiple points for chemical modification, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR).

Potential Therapeutic Applications

Based on the known biological activities of structurally related benzoic acid derivatives, the 2-chloro-4-(4-tert-butylphenyl)benzoic acid scaffold holds potential for the development of agents targeting a range of diseases:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on substituted benzoic acid cores.[3] The scaffold's features could be optimized for potent inhibition of enzymes like cyclooxygenases (COX-1/COX-2).

-

Antimicrobial Agents: Benzoic acid derivatives have demonstrated significant antimicrobial activity.[4][5][6] The lipophilic nature of the tert-butylphenyl group could enhance membrane permeability in bacteria and fungi, a key factor for antimicrobial efficacy.

-

Anticancer Agents: A number of anticancer drugs and experimental agents incorporate the benzoic acid moiety.[2][7] Derivatives of this scaffold could be designed to target various cancer-related proteins, such as kinases or protein-protein interactions.

Synthetic Strategy and Protocols

A plausible and efficient synthetic route to the core scaffold and its derivatives is crucial for its application in drug discovery. A Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of biaryl compounds.

Synthesis of the Core Scaffold: 2-Chloro-4-(4-tert-butylphenyl)benzoic acid

This protocol outlines a general procedure for the synthesis of the title compound.

Protocol 1: Suzuki-Miyaura Coupling and Saponification

-

Step 1: Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add methyl 2-chloro-4-bromobenzoate (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a suitable base, for example, potassium carbonate (2.0 eq), and a solvent system such as a 3:1 mixture of toluene and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2-chloro-4-(4-tert-butylphenyl)benzoate.

-

-

Step 2: Saponification

-

Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.

-

Add an aqueous solution of lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq).

-

Stir the mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Remove the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 2-chloro-4-(4-tert-butylphenyl)benzoic acid.

-

Diagram 1: Synthetic Workflow for the Core Scaffold

A schematic representation of the two-step synthesis of the core scaffold.

Derivatization Strategies

The carboxylic acid group is the most common site for derivatization to generate a library of analogs for SAR studies.

Protocol 2: Amide Bond Formation

-

To a solution of 2-chloro-4-(4-tert-butylphenyl)benzoic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

-

Add a base, for instance, diisopropylethylamine (DIPEA) (2.0 eq), and stir for 10-15 minutes at room temperature.

-

Add the desired amine (1.1 eq) and continue stirring at room temperature for 6-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-